(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple organic molecules.
Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the cyclohexane ring through a nucleophilic substitution reaction.
Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid: The non-hydrochloride form of the compound.
Cyclohexane-1-carboxylic acid derivatives: Compounds with similar cyclohexane structures but different functional groups.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different attached groups.
Uniqueness
(1R,3S)-3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride is unique due to its specific combination of a pyrimidine ring and a cyclohexane ring, along with the presence of a carboxylic acid group and hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMUTPPNNOZTM-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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